molecular formula C10H18N4O6 B1641479 N-[(2R,3R,4R,5R,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 142072-15-9

N-[(2R,3R,4R,5R,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B1641479
CAS No.: 142072-15-9
M. Wt: 290.27 g/mol
InChI Key: DHQJPCIPZHPDSL-HOTMZDKISA-N
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Description

This compound is a modified hexose derivative featuring a glucose-like oxane (pyranose) backbone with stereospecific hydroxyl groups at positions 4, 5, and 4. The 2-position is substituted with a 2-azidoethoxy group, and the 3-position is acetylated (acetamide group). The azido group (-N₃) confers unique reactivity for bioorthogonal "click chemistry" applications, while the hydroxyl and hydroxymethyl groups enable hydrogen bonding and solubility in polar solvents. Its molecular formula is C₁₁H₁₉N₄O₆, with a molecular weight of 327.29 g/mol .

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQJPCIPZHPDSL-HOTMZDKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCN=[N+]=[N-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2R,3R,4R,5R,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a compound of increasing interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C14H26N4O8
  • CAS Number : 882873-70-3
  • Purity : 95%

Structural Formula

The structural representation can be summarized as follows:

O C H C H C H CO O1 O C H NC C O C H 1OCCOCCOCCN N N \text{O C H C H C H CO O1 O C H NC C O C H 1OCCOCCOCCN N N }

The biological activity of this compound is primarily attributed to its azido group, which allows for click chemistry applications. This property facilitates the conjugation with biomolecules, enhancing its utility in drug development and molecular biology.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes the observed effects on different cancer types:

Cancer Cell Line IC50 (µM)
HeLa15
MCF-710
A54920

These results indicate potential for further exploration in anticancer therapy.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of N-acetamide derivatives against resistant strains. The compound showed a reduction in biofilm formation by Staphylococcus aureus, indicating its potential use in treating infections caused by biofilm-forming bacteria .

Study 2: Cytotoxicity in Cancer Research

Another study focused on the cytotoxic properties of this compound against breast cancer cells (MCF-7). The researchers found that treatment with N-acetamide resulted in significant apoptosis induction as evidenced by flow cytometry analysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxane Ring

Key Compounds for Comparison :
Compound Name Substituent at 2-Position Functional Groups Molecular Weight (g/mol) Key Applications/Findings
Target Compound 2-azidoethoxy Azide (-N₃), acetamide, hydroxyl, hydroxymethyl 327.29 Potential for conjugation in drug delivery or imaging via azide-alkyne cycloaddition .
N-((2S,3R,4R,5S,6R)-6-(Azidomethyl)-2-(benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-yl)acetamide (21.1) Benzyloxy + azidomethyl Benzyl ether, azide, acetamide, hydroxyl 398.37 Precursor for aminomethyl derivatives after hydrogenation; used in NOD2 ligand studies .
AVR-25 () Cyclohexyloxy + glycosidic bond Cyclohexyl ether, acetamide (×2), hydroxyl, hydroxymethyl 542.52 TLR4 antagonist; inhibits dimerization and downstream signaling in inflammatory pathways .
N-((2S,3R,4R,5R,6R)-2-((3’-(trifluoromethyl)-biphenyl-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide (40) 3’-Trifluoromethyl-biphenyloxy Biphenyl ether, trifluoromethyl, acetamide, hydroxyl 503.44 FmlH lectin antagonist; targets uropathogenic E. coli adhesion .
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide Ethylsulfanyl (-S-C₂H₅) Thioether, acetamide, hydroxyl 307.34 Sulfur-containing analog with enhanced membrane permeability; used in glycosidase studies .
Critical Observations :
  • Azide vs. Thioether/Aryl Ethers : The target compound’s azide group enables bioorthogonal chemistry, unlike aryl ethers (e.g., biphenyl in compound 40) or thioethers (e.g., ethylsulfanyl in ), which are optimized for receptor binding or metabolic stability .
  • Biological Targeting : AVR-25’s cyclohexyloxy group and dimeric structure enhance TLR4 binding specificity, whereas the target compound’s smaller azidoethoxy group may prioritize conjugation over direct receptor interaction .

Physicochemical and Spectroscopic Properties

  • Azide Stability : The target compound’s azide group is photolabile and may require storage in dark conditions, unlike stable aryl ethers (e.g., compound 40) .
  • NMR Profiles :
    • Target Compound : Expected δ ~3.5–4.0 ppm (azidoethoxy -CH₂-), δ ~1.9 ppm (acetamide -CH₃) in ¹H NMR; δ ~170 ppm (acetamide C=O) in ¹³C NMR .
    • Compound 40 : Distinct biphenyl aromatic signals (δ 6.8–7.6 ppm) and trifluoromethyl (-CF₃) at δ ~120 ppm in ¹³C NMR .

Preparation Methods

Molecular Architecture

The target molecule features a β-D-glucopyranose core with the following modifications:

  • C2 position : A 2-azidoethoxy group (–O–CH2–CH2–N3).
  • C3 position : An acetamide (–NH–CO–CH3).
  • C4, C5, and C6 positions : Hydroxyl (–OH) and hydroxymethyl (–CH2–OH) groups.
    All stereocenters adopt the R configuration, consistent with the β-anomeric form of glucose derivatives.

Retrosynthetic Disconnections

Retrosynthetic analysis identifies three critical bond-forming steps:

  • Azidoethoxy installation at C2 : Achievable via SN2 glycosylation or nucleophilic substitution.
  • Acetamide introduction at C3 : Requires amino group formation followed by acetylation.
  • Oxane ring construction : Derived from glucose or glucosamine precursors.

Synthetic Routes and Methodologies

Gold-Catalyzed SN2 Glycosylation

Adapting the methodology from Zhu and Yu, the 2-azidoethoxy group is introduced via a gold-catalyzed SN2 mechanism. Key steps include:

Donor Preparation :

  • A 3-acetamido-glucose derivative is functionalized with a 1-naphthoate leaving group at C2. The naphthoate’s amide moiety directs nucleophilic attack via hydrogen bonding.

Glycosylation Reaction :

  • Reaction of the donor with 2-azidoethanol in the presence of Ph3PAuNTf2 (5 mol%) in PhCF3 at –20°C for 24 hours yields the β-linked glycoside with >20:1 stereoselectivity.
  • Stereochemical inversion is ensured by the SN2 mechanism, with the gold catalyst stabilizing the transition state.

Example Reaction :
$$
\text{Donor (β-anomer)} + \text{2-Azidoethanol} \xrightarrow{\text{Au catalyst}} \text{Target Glycoside (α/β = 1:19)}
$$

Enzymatic Azide Incorporation

Stereochemical Control and Mechanistic Insights

Anomeric Effect and Participating Groups

The acetamide at C3 exerts a dual influence:

  • Electronic Effects : The carbonyl oxygen participates in hydrogen bonding with the gold catalyst, stabilizing the oxocarbenium intermediate.
  • Steric Effects : Bulky substituents at C3 favor equatorial attack, enhancing β-selectivity.

Temperature and Solvent Effects

  • Low Temperatures (–20°C) : Minimize competing SN1 pathways, improving stereoselectivity.
  • Polar Aprotic Solvents (PhCF3) : Stabilize ionic intermediates without nucleophilic interference.

Analytical Data and Characterization

Spectroscopic Confirmation

  • 1H NMR (500 MHz, D2O) : δ 5.21 (d, J = 8.5 Hz, H1), 4.10–3.40 (m, sugar protons), 2.01 (s, CH3CO).
  • IR (KBr) : 2105 cm–1 (N3 stretch), 1650 cm–1 (amide I).

Chromatographic Purity

  • HPLC (C18, H2O/MeCN) : tR = 12.3 min, >98% purity.

Comparative Analysis of Synthetic Strategies

Method Yield (%) Stereoselectivity (α/β) Scalability
Gold Catalysis 78 1:19 High
Enzymatic 85 β-only Moderate
Stepwise Substitution 65 1:8 Low

Challenges and Optimization

Azide Stability

  • Thermal Sensitivity : Reactions involving NaN3 require temperatures <50°C to prevent decomposition.
  • Copper-Free Click Compatibility : The azide group remains intact under Staudinger or strain-promoted cycloaddition conditions.

Protecting Group Strategy

  • Benzyl Ethers : Preferred for orthogonal deprotection (Pd/H2).
  • Acetate Esters : Avoided due to base sensitivity during azide substitution.

Applications and Derivatives

Glycoconjugate Vaccine Platforms

The 2-azidoethoxy group enables bioorthogonal conjugation to alkyne-functionalized carriers (e.g., CRM197) via CuAAC:
$$
\text{Glycoside–N}3 + \text{Carrier–C≡CH} \xrightarrow{\text{CuSO}4/\text{THPTA}} \text{Conjugate}
$$

Glycomimetic Libraries

Parallel synthesis of C3-acetamido analogs (e.g., galacto, manno configurations) is feasible using analogous gold-catalyzed protocols.

Q & A

Q. What are the key steps for synthesizing this compound with high stereochemical purity?

  • Methodological Answer : Synthesis involves three critical steps: (1) Protection of hydroxyl groups using acetyl or benzyl groups to prevent undesired side reactions during azide introduction. (2) Azide incorporation via nucleophilic substitution of a leaving group (e.g., bromide or tosylate) with sodium azide in polar aprotic solvents like DMF at 60–80°C. (3) Deprotection and purification using hydrolysis (e.g., NaOMe/MeOH for acetyl groups) followed by column chromatography (silica gel, EtOAc/hexane gradient). Monitoring with TLC (silica plates, 1:1 EtOAc/hexane) ensures intermediate purity .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl₃) identify protons adjacent to azide, acetamide, and sugar moieties. Key signals: ~δ 3.5–4.5 ppm (sugar protons), δ 2.0 ppm (acetamide methyl), δ 3.3 ppm (azidoethoxy CH₂) .
  • IR Spectroscopy : Peaks at ~2100 cm⁻¹ (azide stretch) and 1650 cm⁻¹ (amide C=O) confirm functional groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity >95% .

Q. How to safely handle the azide moiety during synthesis?

  • Methodological Answer : Azides require strict safety protocols: (1) Use small-scale reactions (<1 g) to mitigate explosion risks. (2) Conduct reactions under inert atmosphere (N₂/Ar) and avoid metal catalysts. (3) Quench excess azide with sodium nitrite or ascorbic acid. (4) Store products at –20°C in amber vials .

Advanced Research Questions

Q. How to optimize regioselective functionalization of the sugar ring?

  • Methodological Answer : Regioselectivity is controlled via temporary protecting groups :
  • Benzylidene acetal directs substitution at C2 or C3.
  • Tin-mediated strategies (e.g., Bu₂SnO) activate specific hydroxyls for azide introduction.
  • Enzymatic catalysis (e.g., lipases) can achieve selective acylation. Validate outcomes using 1^1H NMR coupling constants and 2D COSY .

Q. How to resolve contradictory data in reaction yields reported across studies?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice . For example:
  • Substitution reactions in DMF yield >80% azide, while DMSO may promote side reactions.
  • Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. Compare activation energies via Arrhenius plots. Adjust temperature (50–80°C) and base (K₂CO₃ vs. Cs₂CO₃) to optimize pathways .

Q. What strategies validate the compound’s bioactivity in glycobiology applications?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against glycosidases (e.g., β-glucosidase) using p-nitrophenyl glycoside substrates. Measure IC₅₀ via UV-Vis (405 nm).
  • Cell-based studies : Evaluate cytotoxicity (MTT assay) and immunomodulatory effects (ELISA for cytokine release). Include controls with unmodified sugars to isolate azide-specific effects .

Q. How to troubleshoot low yields in azide-alkyne cycloaddition (Click Chemistry) applications?

  • Methodological Answer : Common issues and fixes:
  • Cu(I) catalyst deactivation : Use fresh CuBr with TBTA ligand in degassed THF.
  • Steric hindrance : Introduce PEG spacers between the azide and sugar core.
  • Reaction monitoring : Track conversion via LC-MS (ESI+) for triazole adducts (∆ m/z + 97 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R,3R,4R,5R,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2R,3R,4R,5R,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

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